molecular formula C15H13F2NO2 B13908031 (S)-2-Amino-3,3-bis(4-fluorophenyl)propanoic acid

(S)-2-Amino-3,3-bis(4-fluorophenyl)propanoic acid

Cat. No.: B13908031
M. Wt: 277.27 g/mol
InChI Key: WQUNIOUMWBRBNU-AWEZNQCLSA-N
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Preparation Methods

The synthesis of L-Phenylalanine, 4-fluoro-beta-(4-fluorophenyl)- can be achieved through several methods. One common synthetic route involves the asymmetric phase-transfer catalyzed alkylation of tert-butyl glycinate-benzophenone Schiff base using a cinchona alkaloid-derived catalyst . This method ensures high levels of enantioselectivity by adding the catalyst or base last during the reaction . Another method involves the reaction of 4-fluorocinnamic acid with appropriate reagents to yield the desired product . Industrial production methods typically involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure purity and yield.

Chemical Reactions Analysis

L-Phenylalanine, 4-fluoro-beta-(4-fluorophenyl)- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

L-Phenylalanine, 4-fluoro-beta-(4-fluorophenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of L-Phenylalanine, 4-fluoro-beta-(4-fluorophenyl)- involves its interaction with specific molecular targets and pathways. As a substrate for tyrosine hydroxylase, it plays a role in the biosynthesis of catecholamines, which are crucial neurotransmitters . The compound’s fluorine atoms enhance its binding affinity and specificity towards the enzyme, thereby modulating its activity.

Properties

Molecular Formula

C15H13F2NO2

Molecular Weight

277.27 g/mol

IUPAC Name

(2S)-2-amino-3,3-bis(4-fluorophenyl)propanoic acid

InChI

InChI=1S/C15H13F2NO2/c16-11-5-1-9(2-6-11)13(14(18)15(19)20)10-3-7-12(17)8-4-10/h1-8,13-14H,18H2,(H,19,20)/t14-/m0/s1

InChI Key

WQUNIOUMWBRBNU-AWEZNQCLSA-N

Isomeric SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)F)[C@@H](C(=O)O)N)F

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)F)C(C(=O)O)N)F

Origin of Product

United States

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